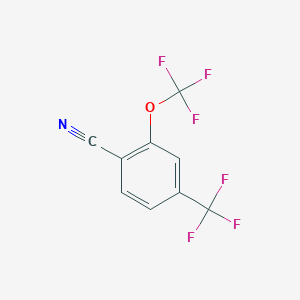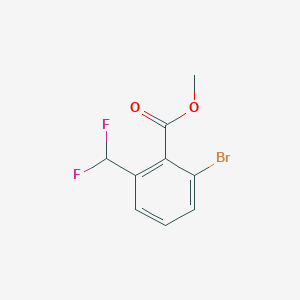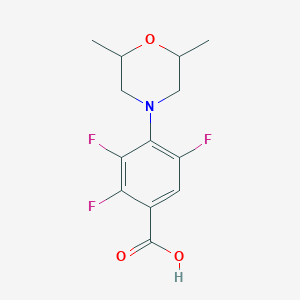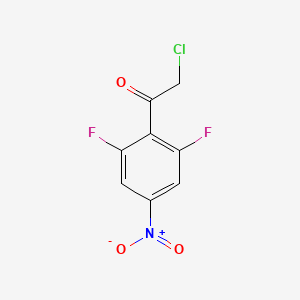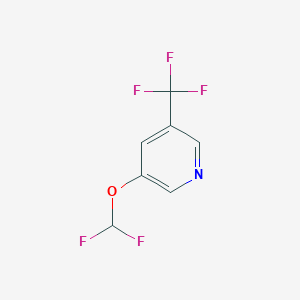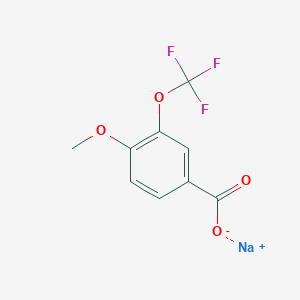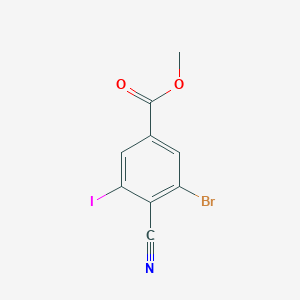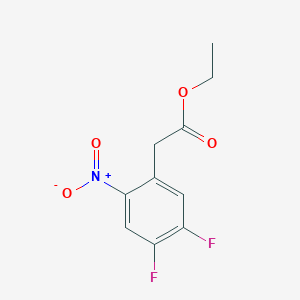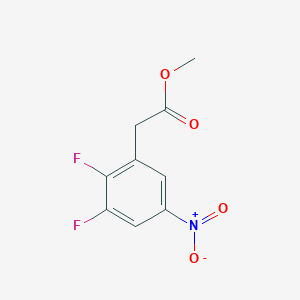
4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid
Overview
Description
4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a benzoic acid moiety substituted with two fluorine atoms at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid typically involves the following steps:
-
Formation of the Morpholine Ring: : The morpholine ring can be synthesized through a Mannich reaction followed by a Michael addition reaction. This involves the reaction of an amine, formaldehyde, and a ketone under mild conditions to form the morpholine ring .
-
Introduction of the Benzoic Acid Moiety: : The benzoic acid moiety can be introduced through a Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions of the benzoic acid moiety .
-
Oxidation and Reduction Reactions: : The morpholine ring can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzoic acids, while oxidation and reduction reactions can yield different morpholine derivatives .
Scientific Research Applications
4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
-
Biology: : The compound is studied for its potential biological activities. Morpholine derivatives are known to exhibit various biological effects, including antimicrobial and anti-inflammatory activities .
-
Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound. Morpholine derivatives have been investigated for their potential use in treating diseases such as Alzheimer’s and cancer .
-
Industry: : The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, morpholine derivatives have been shown to inhibit enzymes such as cholinesterases, which are involved in the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities with 4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid and exhibit similar biological activities.
Morpholine Derivatives: Other morpholine-containing compounds, such as those used in the treatment of ADHD and as corrosion inhibitors, share structural features with this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both morpholine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-7-5-16(6-8(2)19-7)12-4-10(14)9(13(17)18)3-11(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHGMIOMYNYYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C(=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


